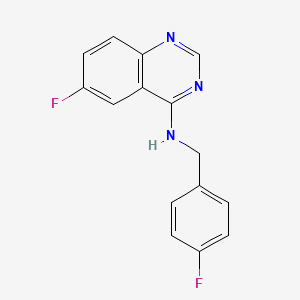

Spautin-1

描述

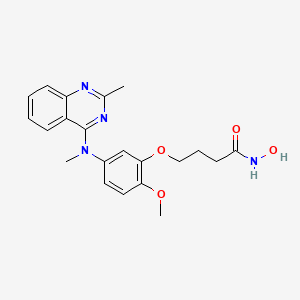

Spautin-1 是一种新型的自噬抑制剂,在科学研究中引起了广泛关注。它以抑制泛素特异性肽酶 10 和 13 的活性而闻名,这些酶参与了自噬的调控。 通过促进 III 类磷脂酰肌醇 3-激酶复合物的降解,this compound 有效地抑制自噬,使其成为癌症研究和其他生物医学应用中的宝贵工具 .

科学研究应用

Spautin-1 具有广泛的科学研究应用,包括:

癌症研究: this compound 用于研究自噬在癌细胞中的作用。

神经退行性疾病: 研究人员使用 this compound 来研究自噬在阿尔茨海默病和帕金森病等神经退行性疾病中的作用.

传染病: This compound 用于研究自噬在病毒感染中的作用,帮助识别潜在的治疗靶点.

代谢性疾病: 该化合物还用于探索自噬在糖尿病和肥胖症等代谢性疾病中的作用.

作用机制

Spautin-1 通过抑制泛素特异性肽酶 10 和 13 的活性来发挥作用。这些酶负责 III 类磷脂酰肌醇 3-激酶复合物的去泛素化,该复合物在自噬的调控中起着至关重要的作用。通过抑制这些酶,this compound 促进 III 类磷脂酰肌醇 3-激酶复合物的降解,从而抑制自噬。 这种抑制导致癌细胞对化疗和放疗的敏感性增加,以及在其他疾病中具有潜在的治疗效果 .

生化分析

Biochemical Properties

Spautin-1 plays a crucial role in biochemical reactions by inhibiting the deubiquitination activity of USP10 and USP13. This inhibition leads to the degradation of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for autophagy initiation. By preventing the deubiquitination of Beclin-1, a key component of the PI3K complex, this compound effectively reduces autophagy levels. Additionally, this compound interacts with other biomolecules such as Mcl-1 and Bcl-2, reducing their expression and promoting apoptosis .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In cancer cells, it enhances the cytotoxic effects of chemotherapeutic agents like imatinib by inhibiting autophagy and promoting apoptosis. This compound downregulates the expression of anti-apoptotic proteins Mcl-1 and Bcl-2, leading to increased cell death. Furthermore, this compound influences cell signaling pathways, including the PI3K/AKT pathway, by activating downstream effectors such as GSK3β .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of USP10 and USP13, which prevents the deubiquitination of Beclin-1. This inhibition leads to the degradation of the PI3K complex, reducing autophagy levels. Additionally, this compound inhibits the epidermal growth factor receptor (EGFR) signaling pathway, leading to cell cycle arrest and apoptosis. The compound also downregulates glucose transporter 1 (Glut1), increasing cell death under glucose deprivation conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Short-term treatment with this compound leads to a rapid decrease in autophagy levels and increased apoptosis. Long-term exposure to this compound can result in the development of resistance in some cell lines. The stability of this compound in various solvents and its degradation over time have been studied to optimize its use in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits autophagy and promotes apoptosis without causing significant toxicity. At high doses, this compound can induce adverse effects such as weight loss and organ damage. The threshold effects and toxicities observed in these studies highlight the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of autophagy. By preventing the deubiquitination of Beclin-1, this compound disrupts the formation of autophagosomes, leading to the accumulation of damaged organelles and proteins. This disruption affects cellular metabolism, including the Warburg effect and fatty acid oxidation. The compound’s impact on metabolic flux and metabolite levels has been studied to understand its broader implications in cancer therapy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its solubility and stability in different solvents. Studies have shown that this compound can accumulate in specific cellular compartments, affecting its overall efficacy and toxicity .

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with the PI3K complex and other autophagy-related proteins. Targeting signals and post-translational modifications direct this compound to specific compartments, enhancing its inhibitory effects on autophagy. The precise localization of this compound within cells has been studied to optimize its therapeutic potential .

准备方法

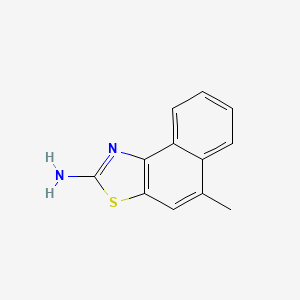

Spautin-1 的合成涉及多个步骤,从制备核心喹唑啉结构开始。合成路线通常包括以下步骤:

喹唑啉核的形成: 喹唑啉核是通过一系列反应合成的,这些反应涉及邻氨基苯甲酸衍生物与甲酰胺或甲酸的缩合。

氟原子的引入: 氟原子通过使用合适的氟化剂进行亲核取代反应,引入到喹唑啉核中。

This compound 的工业生产方法尚未充分记录,因为它主要用于研究环境。 上述合成路线可以根据需要扩大规模生产。

化学反应分析

Spautin-1 经历了几种类型的化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,形成各种氧化衍生物。

还原: 还原反应可用于修饰喹唑啉核,潜在地改变化合物的生物活性。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及含氟化合物等亲核试剂。这些反应形成的主要产物通常是具有修饰化学性质的 this compound 衍生物。

相似化合物的比较

Spautin-1 在特异性抑制泛素特异性肽酶 10 和 13 方面是独一无二的。类似的化合物包括:

PR-619: 一种广谱去泛素化酶抑制剂,靶向多种去泛素化酶.

与这些化合物相比,this compound 对泛素特异性肽酶 10 和 13 的特异性使其成为研究这些酶在自噬和相关生物过程中的作用的宝贵工具。

属性

IUPAC Name |

6-fluoro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3/c16-11-3-1-10(2-4-11)8-18-15-13-7-12(17)5-6-14(13)19-9-20-15/h1-7,9H,8H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIVHRPYFSSVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NC=NC3=C2C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318621 | |

| Record name | Spautin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262888-28-7 | |

| Record name | Spautin-1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262888-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spautin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B610852.png)

![disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate](/img/structure/B610859.png)

![2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide](/img/structure/B610865.png)

![N-benzyl-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B610867.png)

![(2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B610874.png)